4-Nitro-DL-homophenylalanine
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Overview
Description
4-Nitro-DL-homophenylalanine: is a synthetic amino acid derivative with the molecular formula C10H12N2O4 It is characterized by the presence of a nitro group attached to the phenyl ring, which distinguishes it from other phenylalanine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-DL-homophenylalanine typically involves the nitration of DL-homophenylalanine. The process can be summarized as follows:
Nitration Reaction: DL-homophenylalanine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. This introduces a nitro group to the phenyl ring, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-DL-homophenylalanine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents such as ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Reduction: 4-Amino-DL-homophenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-DL-homophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Nitro-DL-homophenylalanine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the nitro group.
4-Nitrophenylalanine: Similar to 4-Nitro-DL-homophenylalanine but with a different side chain length.
Homophenylalanine: Similar to this compound but without the nitro group.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the nitro group plays a crucial role in the compound’s behavior and interactions.
Properties
IUPAC Name |
2-amino-4-(4-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIJQHXHLYYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901840 |
Source
|
Record name | NoName_1011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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